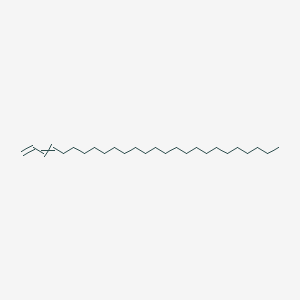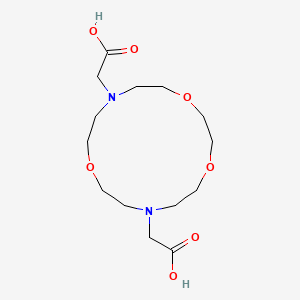
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is often used in coordination chemistry and has applications in various scientific fields due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid typically involves the reaction of diethanolamine with formaldehyde and glyoxal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, cerium, europium, and erbium.
Substitution: Can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts and the compound in an aqueous or organic solvent.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes through coordination bonds between the nitrogen and oxygen atoms in its structure and the metal ions. This chelation process can influence various molecular pathways and is the basis for its applications in different fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diacetic acid: Another macrocyclic compound with similar metal-binding properties.
4,7,13-Trioxa-1,10-diazacyclopentadecane: A related compound with a slightly different structure but similar chemical behavior.
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a versatile coordination environment for metal ions. This makes it particularly useful in forming stable complexes with a wide range of metals .
Eigenschaften
CAS-Nummer |
81963-61-3 |
|---|---|
Molekularformel |
C14H26N2O7 |
Molekulargewicht |
334.37 g/mol |
IUPAC-Name |
2-[13-(carboxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O7/c17-13(18)11-15-1-5-21-6-2-16(12-14(19)20)4-8-23-10-9-22-7-3-15/h1-12H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
LSJZKCGCKUSIAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCOCCN1CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
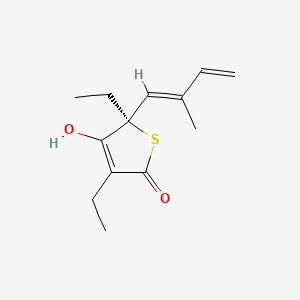
silane](/img/structure/B14413000.png)

![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)

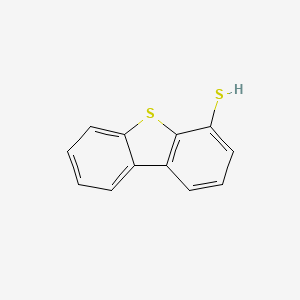
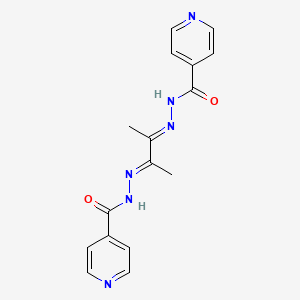
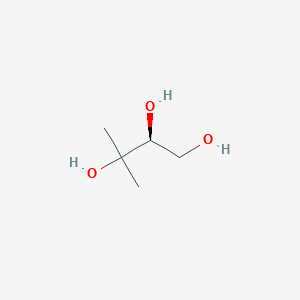

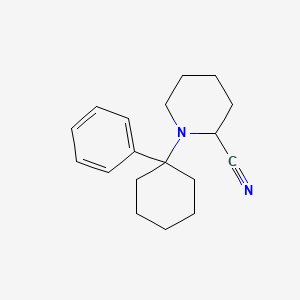
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
